3-[(4-Tert-butylphenyl)methyl]piperidine
Description
Significance of Piperidine (B6355638) Scaffolds as Pharmacophores in Bioactive Molecules
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in the design and discovery of new therapeutic agents. mdpi.com Its prevalence in medicinal chemistry stems from its ability to serve as a versatile scaffold, or pharmacophore, which is the essential part of a molecule responsible for its biological activity. researchgate.net The flexible, saturated nature of the piperidine ring allows for the precise three-dimensional arrangement of substituents, enabling strong and specific interactions with biological targets. nih.gov This structural feature is crucial for optimizing the efficacy and selectivity of drug candidates. clinmedkaz.org
Piperidine derivatives are integral to a vast array of pharmaceuticals, demonstrating their wide-ranging therapeutic potential. mdpi.comresearchgate.net Their applications span numerous medical fields, a testament to the versatility of the piperidine scaffold. researchgate.net A significant number of drugs approved by the U.S. Food and Drug Administration (FDA) incorporate a piperidine moiety, highlighting its importance in drug development. nih.gov
Table 1: Therapeutic Classes of Piperidine-Containing Drugs
| Therapeutic Class | Examples of Applications |
|---|---|
| Anticancer | Agents targeting various cancers including breast, prostate, colon, lung, and ovarian cancers. nih.gov |
| Antiviral | Inhibitors of viral replication, such as those used in the treatment of HIV. researchgate.netnih.gov |
| Analgesic | Pain relief medications, including potent opioids like morphine, which contains a fused piperidine ring. encyclopedia.pub |
| Antipsychotic | Drugs used to manage symptoms of psychosis in various psychiatric disorders. researchgate.net |
| Antihistamine | Medications to treat allergic reactions. |
| Anti-Alzheimer | Compounds designed to combat neurodegenerative diseases, such as donepezil. mdpi.comencyclopedia.pub |
| Antimicrobial | Agents with activity against bacteria and fungi. researchgate.net |
The unique ability of the piperidine structure to be modified allows for the fine-tuning of its pharmacological properties, making it a privileged scaffold in the creation of new medicines. clinmedkaz.org
Nitrogen-containing heterocycles are a cornerstone of modern chemical science, with profound implications for both medicine and agriculture. openmedicinalchemistryjournal.comelsevierpure.com These cyclic compounds, which include the piperidine ring, are found in a multitude of biologically important molecules such as vitamins, alkaloids, and nucleic acids. nih.gov In fact, approximately 59% of all small-molecule drugs approved by the FDA contain at least one nitrogen heterocycle. openmedicinalchemistryjournal.com
Their significance stems from their structural diversity and their ability to engage in crucial molecular interactions, such as hydrogen bonding, with biological targets. nih.gov This makes them ideal candidates for the development of both pharmaceuticals and agrochemicals. openmedicinalchemistryjournal.com In agriculture, nitrogen-containing heterocycles are utilized as fungicides, herbicides, and insecticides, playing a vital role in crop protection and food security. researchgate.net Their widespread use underscores their importance in addressing global health and agricultural needs. openmedicinalchemistryjournal.comelsevierpure.com
Rationale for Investigating 3-[(4-Tert-butylphenyl)methyl]piperidine
The scientific interest in this compound is based on its specific structural components and the known bioactivities of closely related compounds. The molecule combines a piperidine ring with a 4-tert-butylphenyl group, both of which are recognized for their presence in bioactive molecules.
A key analogue of this compound is Fenpropidin, a well-established agricultural fungicide. drugfuture.comagropages.com Fenpropidin's chemical structure is (RS)-1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine. drugfuture.com It is used to control diseases like powdery mildew in cereals. drugfuture.commedchemexpress.com The bioactivity of Fenpropidin highlights the potential of the combined 4-tert-butylphenyl and piperidine moieties to elicit a biological response. The structural similarity suggests that this compound could also possess interesting biological properties worthy of investigation.
Table 2: Structural Comparison of Fenpropidin and this compound
| Compound | IUPAC Name | Molecular Formula | Key Structural Features |
|---|---|---|---|
| Fenpropidin | 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine | C₁₉H₃₁N | Piperidine ring, 4-tert-butylphenyl group, methylpropyl linker. drugfuture.comnih.gov |
| This compound | this compound | C₁₆H₂₅N | Piperidine ring, 4-tert-butylphenyl group, methyl linker. |
The key difference lies in the linker between the two main structural components and the substitution position on the piperidine ring. These variations are expected to influence the molecule's shape, flexibility, and ultimately, its interaction with biological targets.
The 4-tert-butylphenyl group is a significant structural component in a variety of bioactive compounds due to its specific chemical properties. The tert-butyl group is bulky and hydrophobic, which can influence a molecule's solubility, stability, and ability to bind to biological targets. nih.gov It can enhance the lipophilicity of a compound, potentially improving its ability to cross cell membranes.
This moiety is found in compounds with a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net For instance, 2,4-di-tert-butylphenol (B135424) is a known natural product with potent antioxidant and antifungal activities. researchgate.netnih.gov The presence of the tert-butyl group on a phenyl ring can stabilize the molecule and is often used to protect functional groups during chemical synthesis. nih.gov Its inclusion in the structure of this compound therefore provides a strong rationale for investigating its potential bioactivity.
Properties
IUPAC Name |
3-[(4-tert-butylphenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-16(2,3)15-8-6-13(7-9-15)11-14-5-4-10-17-12-14/h6-9,14,17H,4-5,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCNKQVGHFUOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640546 | |
| Record name | 3-[(4-tert-Butylphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136421-92-6 | |
| Record name | 3-[(4-tert-Butylphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis and Proposed Synthetic Pathways for 3-[(4-Tert-butylphenyl)methyl]piperidine
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, the primary disconnections involve the C-C bond between the piperidine (B6355638) ring and the benzylic methylene (B1212753) group, and the various bonds within the piperidine ring itself.
Two principal retrosynthetic strategies can be proposed:
Disconnecting the exocyclic C-C bond: This approach involves attaching the (4-tert-butylphenyl)methyl side chain to a pre-existing piperidine or a direct precursor like a pyridine (B92270) or dihydropyridine (B1217469) derivative.
Disconnecting the piperidine ring: This strategy involves building the piperidine ring from an acyclic precursor that already contains the (4-tert-butylphenyl)methyl fragment.
These strategies lead to several plausible synthetic pathways.
The formation of the piperidine ring is a cornerstone of the synthesis. Modern organic chemistry offers several robust methods for creating 3-substituted piperidines.
Hydrogenation of Substituted Pyridines: A common and direct method is the reduction of a corresponding 3-substituted pyridine. For instance, 3-((4-(tert-butyl)phenyl)methyl)pyridine could be hydrogenated using various catalysts like rhodium on carbon (Rh/C), palladium, or platinum under hydrogen pressure. enamine.netorganic-chemistry.org This method is effective, though it can sometimes require harsh conditions and may lead to side reactions if other reducible functional groups are present. nih.gov A recent development uses heterogeneous 10% Rh/C in water at 80°C and 5 atm of H₂, which is capable of hydrogenating various pyridine derivatives. organic-chemistry.org
Cyclization of Acyclic Precursors: The piperidine ring can be formed through the cyclization of linear molecules. One method involves the N-heterocyclization of primary amines with diols, catalyzed by an Iridium complex. organic-chemistry.org Another approach is the radical cyclization of aldehydes with pendant alkenes, mediated by photoredox, cobaloxime, and amine catalysis, which can form six-membered rings. organic-chemistry.org
[4+2] Annulation Reactions: These cycloaddition reactions provide a powerful way to construct the six-membered piperidine ring with control over substituents. A notable example is the phosphine-catalyzed [4+2] annulation of imines with allenes, which can be rendered enantioselective using a chiral phosphine (B1218219) catalyst to yield highly functionalized piperidines. acs.org
Multi-component Reactions: Inspired by biosynthetic pathways, a three-component vinylogous Mannich-type reaction (VMR) can assemble multi-substituted chiral piperidines. rsc.org This approach mimics the natural synthesis of piperidine alkaloids from L-lysine and can generate versatile dihydropyridinone intermediates that are readily converted to the desired piperidine derivatives. rsc.org
The introduction of the specific side chain can be achieved at different stages of the synthesis, aligning with the retrosynthetic strategies.
Coupling with a Pyridine Precursor: A highly effective modern approach involves the coupling of a pyridine derivative with an appropriate boronic acid. A rhodium-catalyzed asymmetric reductive Heck reaction can couple 4-(tert-butyl)phenylboronic acid with a pyridine-1(2H)-carboxylate derivative. nih.govacs.org This three-step sequence involves:
Partial reduction of pyridine.
Rh-catalyzed asymmetric carbometalation.
A final reduction to yield the enantioenriched 3-substituted piperidine. nih.gov
Friedel-Crafts Type Reactions: While a classic method, direct Friedel-Crafts alkylation of a piperidine precursor with a (4-tert-butylphenyl)methyl halide is generally not feasible due to the reactivity of the piperidine nitrogen. However, the (4-tert-butylphenyl) group can be introduced onto an aromatic ring precursor, such as toluene, via Friedel-Crafts alkylation with tert-butyl chloride or isobutylene (B52900) before the side chain is further functionalized and attached to the heterocyclic core. chemicalbook.com
Aldol (B89426) Condensation and Subsequent Transformations: A pathway can be envisioned starting from 4-tert-butylbenzaldehyde (B1265539). A cross-aldol condensation with propanal can yield 3-(4-tert-butylphenyl)-2-methylpropanal. researchgate.net This aldehyde could then undergo a series of transformations, such as reductive amination with a suitable amino-aldehyde followed by intramolecular cyclization, to form the piperidine ring.
Table 1: Proposed Synthetic Pathways for this compound
| Pathway | Key Reaction | Starting Materials | Description |
|---|---|---|---|
| A | Asymmetric Reductive Heck Reaction | Pyridine, 4-(tert-butyl)phenylboronic acid | A three-step process involving partial pyridine reduction, Rh-catalyzed asymmetric coupling, and final hydrogenation to afford the chiral piperidine. nih.govacs.org |
| B | Pyridine Hydrogenation | 3-((4-tert-butyl)phenyl)methyl)pyridine | The pre-formed substituted pyridine is reduced using heterogeneous catalysts like Rh/C or PtO₂ under H₂ pressure to saturate the ring. enamine.netorganic-chemistry.org |
| C | Multi-component Reaction | 1,3-bis-trimethylsilylenol ether, an amine source, (4-tert-butylphenyl)acetaldehyde | A stereoselective three-component reaction yields a dihydropyridinone intermediate, which is then reduced to the final piperidine product. rsc.org |
| D | Aldol Condensation Route | 4-tert-butylbenzaldehyde, Propanal, Amino-aldehyde | Initial aldol condensation creates the carbon skeleton, which is then elaborated and cyclized to form the piperidine ring. researchgate.net |
Optimization of Reaction Conditions and Catalyst Selection
To maximize the efficiency of the synthesis, careful optimization of catalysts and reaction conditions is essential.
Base catalysis is crucial in many steps of organic synthesis. In a relevant example, piperidine itself is used as a base catalyst for the aldol condensation of 4-tert-butylbenzaldehyde and propanal. researchgate.net This reaction, which forms a key precursor, benefits from piperidine's ability to facilitate the reaction via an enamine mechanism. researchgate.net The use of an ionic liquid as the solvent in this condensation has been shown to significantly increase yields and selectivity by suppressing the self-condensation of propanal, a common side reaction in traditional organic solvents. researchgate.net
Catalyst Choice: The choice of catalyst is critical for both yield and stereoselectivity. For the coupling of arylboronic acids with pyridine derivatives, rhodium catalysts have proven highly effective, providing 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.gov Similarly, for the hydrogenation of substituted pyridines, the catalyst can influence the outcome; rhodium catalysts are often effective under milder conditions than palladium or platinum. nih.gov
Reaction Conditions: As seen in the aldol condensation example, moving from a standard organic solvent to an ionic liquid can dramatically improve selectivity and yield. researchgate.net Temperature is another key variable; for instance, certain 1,4-addition reactions to form 3-substituted piperidines are best conducted at reduced temperatures (e.g., -15°C to 0°C) to ensure high stereoselectivity. google.com
Protecting Groups: The use of N-protecting groups, such as tert-butoxycarbonyl (Boc), is a common strategy to modulate the reactivity of the piperidine nitrogen and facilitate purification. The Boc group enhances stability and can be easily removed in a final deprotection step. niscpr.res.in
Table 2: Factors for Optimization in Synthesis
| Factor | Example Application | Effect | Reference |
|---|---|---|---|
| Catalyst | Rh-complex vs. Pd/C | Controls enantioselectivity and yield in asymmetric coupling and hydrogenation reactions. | nih.gov |
| Solvent | Ionic Liquid vs. Toluene | Suppresses side-reactions (e.g., self-condensation) and enhances selectivity in aldol reactions. | researchgate.net |
| Temperature | -15°C vs. Room Temp | Controls stereoselectivity in addition reactions to piperidine precursors. | google.com |
| Protecting Group | N-Boc | Enhances stability, aids purification, and prevents unwanted side reactions at the nitrogen atom. | niscpr.res.in |
Stereochemical Considerations in Synthesis
The C-3 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Controlling the absolute stereochemistry at this position is a significant challenge and a key goal for pharmaceutical applications.
Several advanced methods can achieve stereocontrol:
Asymmetric Catalysis: This is one of the most powerful strategies. The rhodium-catalyzed asymmetric reductive Heck reaction mentioned previously is designed specifically to produce enantioenriched 3-substituted piperidines with high enantioselectivity. nih.govacs.org This method establishes the chiral center during the C-C bond formation.
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the piperidine precursor to direct the stereochemical outcome of a subsequent reaction. For example, a chiral group can be incorporated into an N-enoylsultam derivative of a piperidine precursor. The 1,4-addition of an aryl Grignard reagent to this system proceeds with high diastereoselectivity, controlled by the chiral auxiliary, which is later removed to give the desired enantiomerically enriched product. google.com
Diastereoselective Reactions: If a chiral center is already present in the molecule, it can influence the formation of a new one. Diastereoselective lithiation of an N-Boc protected 3-methylpiperidine, followed by trapping with an electrophile, has been used to synthesize trans-disubstituted piperidines with good diastereoselectivity. nih.gov A similar principle could be applied to a precursor of the target molecule.
Starting from the Chiral Pool: An alternative strategy is to begin with a naturally occurring chiral molecule, such as the amino acid L-glutamic acid. niscpr.res.in Through a multi-step sequence of reactions including reductions, tosylation, and cyclization, it is possible to synthesize enantiomerically pure 3-substituted piperidine derivatives. niscpr.res.in
Derivatization and Functionalization Strategies for Analogue Synthesis
The synthesis of analogues of this compound is crucial for exploring its biological potential. Derivatization strategies focus on modifying the piperidine nitrogen, the piperidine ring itself, and the substituted phenyl moiety.
The secondary amine of the piperidine ring is a common site for modification. N-alkylation, N-acylation, and N-sulfonylation are routine transformations that allow for the introduction of a wide variety of substituents. organic-chemistry.org These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. For instance, the introduction of different N-substituents can modulate receptor binding affinity and selectivity. nih.gov
Functionalization of the piperidine ring at positions other than C3 presents a greater synthetic challenge but offers the potential to create novel analogues with distinct pharmacological properties. Methods for the diastereoselective synthesis of 2,4-disubstituted piperidines have been developed, which can provide platforms for further diversification. researchgate.net
Modification of the (4-tert-butylphenyl)methyl substituent provides another avenue for analogue synthesis. The tert-butyl group can be replaced with other alkyl or functional groups to probe the effect of steric and electronic properties on biological activity. Suzuki coupling reactions are a powerful tool for synthesizing 4-benzylpiperidine (B145979) derivatives with a wide variety of substituents on the aromatic ring. organic-chemistry.org This method is tolerant of many functional groups, allowing for the creation of a diverse library of analogues.
Variations in the alkyl linker connecting the phenyl ring to the piperidine can also be explored. While a methylene linker is present in the parent compound, homologation to an ethyl or longer chain, or the introduction of rigidity through cyclic structures, can lead to compounds with altered spatial arrangements and potentially different biological activities.
Table 2: Derivatization Strategies for 3-Arylmethylpiperidines
| Position of Modification | Type of Modification | Synthetic Method | Potential Impact |
|---|---|---|---|
| Piperidine Nitrogen | N-Alkylation, N-Acylation, N-Arylation | Standard nucleophilic substitution or coupling reactions. | Altered basicity, lipophilicity, and receptor interactions. |
| Piperidine Ring | Substitution at C2, C4, C5 | Ring synthesis from functionalized precursors, or direct C-H functionalization. | Introduction of new pharmacophoric elements and altered conformation. |
| Phenyl Ring | Variation of para-substituent | Suzuki or other cross-coupling reactions with variously substituted arylboronic acids or halides. | Modified electronic and steric properties, influencing binding affinity and selectivity. |
| Alkyl Linker | Chain extension or rigidification | Multi-step synthetic sequences. | Altered distance and orientation of the phenyl ring relative to the piperidine core. |
Structural Elucidation and Stereochemical Characterization
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is the cornerstone for identifying the molecular structure of an organic compound. Each method provides unique insights into the different components of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of 3-[(4-tert-butylphenyl)methyl]piperidine, distinct signals would be expected for the protons of the tert-butyl group, the aromatic ring, the benzylic methylene (B1212753) bridge, and the piperidine (B6355638) ring. The tert-butyl protons would appear as a sharp singlet, typically in the upfield region. The aromatic protons would present as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the piperidine ring would show complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The chemical shifts and coupling constants of these signals are crucial for confirming the connectivity of the molecule.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would complement the ¹H-NMR data by providing the number of unique carbon environments. Separate signals would be observed for the quaternary and methyl carbons of the tert-butyl group, the substituted and unsubstituted carbons of the aromatic ring, the benzylic methylene carbon, and the individual carbons of the piperidine ring. The chemical shifts of these carbons are indicative of their electronic environment.
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish definitive correlations. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the spin systems within the piperidine and benzyl (B1604629) moieties. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |
| tert-Butyl (CH₃) | 1.2 - 1.4 (singlet) | 31 - 32 (methyl), 34 - 35 (quaternary) |
| Aromatic (CH) | 7.0 - 7.4 (two doublets) | 125 - 130 |
| Benzylic (CH₂) | 2.4 - 2.8 (multiplet) | 35 - 45 |
| Piperidine (CH, CH₂) | 1.5 - 3.2 (complex multiplets) | 25 - 60 |
Mass spectrometry is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak would confirm its molecular formula. The fragmentation pattern would likely involve cleavage at the benzylic position, leading to the formation of a stable tropylium-like ion or a piperidine-containing fragment.
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound would be expected to show:
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
N-H stretching vibration if the piperidine nitrogen is not substituted.
C=C stretching vibrations for the aromatic ring.
C-N stretching vibrations.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (piperidine) | Stretch | 3300 - 3500 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C=C (aromatic) | Stretch | 1600 - 1620 and 1450 - 1500 |
| C-N | Stretch | 1000 - 1250 |
Advanced Structural Analysis
For a complete stereochemical picture, more advanced techniques are necessary to determine the three-dimensional structure and preferred conformation of the molecule.
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsional angles, unequivocally establishing the relative stereochemistry of the substituents on the piperidine ring. It would also reveal the conformation of the molecule in the solid state and detail any intermolecular interactions, such as hydrogen bonding.
The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov For a 3-substituted piperidine, the substituent can exist in either an axial or an equatorial position. The energetic preference for one conformation over the other is influenced by steric and electronic factors. chemicalbook.com In the case of this compound, the bulky 4-tert-butylbenzyl group would be expected to predominantly occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. sigmaaldrich.com This conformational preference can often be inferred from the coupling constants observed in the ¹H-NMR spectrum. nih.gov
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, serving the dual purpose of determining the purity of a sample and separating stereoisomers. For this compound, a compound featuring a chiral center at the C3 position of the piperidine ring, methods such as High-Performance Liquid Chromatography (HPLC) are employed for purity assessment, while specialized chiral chromatography is essential for the resolution and quantification of its individual enantiomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of synthesized chemical compounds. In the context of substituted piperidine derivatives like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective method. This technique separates compounds based on their hydrophobicity.
Detailed research on analogous piperidine structures demonstrates the utility of RP-HPLC in achieving high-resolution separation of the main compound from potential impurities, such as starting materials, by-products, or degradation products. nih.gov The presence of the lipophilic tert-butyl group and the aromatic phenyl ring in the target molecule makes it well-suited for retention on nonpolar stationary phases.
A typical RP-HPLC setup involves a C18 (octadecylsilyl) stationary phase, which provides a hydrophobic surface for interaction. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol, and an aqueous buffer. nih.gov The ratio of the organic solvent to water is optimized to achieve adequate retention and separation. Acidic modifiers like trifluoroacetic acid (TFA) or phosphoric acid are often added to the mobile phase in small concentrations (e.g., 0.1%) to sharpen peaks and ensure consistent ionization of basic analytes like the piperidine nitrogen, thereby improving chromatographic performance. nih.govsielc.comresearchgate.net
Purity analysis is typically performed using a UV detector, as the phenyl group in this compound provides strong chromophoric activity, allowing for sensitive detection at wavelengths between 210 and 280 nm. nih.gov The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. In many synthetic preparations of similar benzylpiperidine derivatives, purities exceeding 95% are routinely confirmed using this method. nih.govunisi.it
Table 1: Illustrative RP-HPLC Conditions for Purity Analysis of Substituted Piperidines The following table represents typical conditions used for the analysis of piperidine derivatives and compounds with similar structural motifs, as specific methods for this compound are not extensively detailed in the public literature.
| Parameter | Condition 1 | Condition 2 |
| Instrument | Agilent Technologies 1260/1290 Infinity II or similar | Standard HPLC System |
| Column | Gemini C18 (5 µm, 250 × 4.6 mm) nih.gov | Inertsil C18 (250 × 4.6 mm) researchgate.net |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water nih.gov | 0.1% Phosphoric Acid in Water researchgate.net |
| Mobile Phase B | Acetonitrile (MeCN) nih.gov | Acetonitrile (MeCN) researchgate.net |
| Gradient | 5% to 95% B over 8 minutes nih.gov | Isocratic (e.g., 68% B) researchgate.net |
| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min researchgate.net |
| Column Temp. | 30 °C | 30 °C researchgate.net |
| Detection | UV-VIS Diode Array Detector (DAD) at 210, 254, 280 nm nih.gov | UV Detector at 254 nm google.com |
| Injection Vol. | 10-20 µL | 20 µL google.com |
The presence of a chiral center at the C3 position of the piperidine ring means that this compound exists as a pair of enantiomers. Since enantiomers possess identical physical properties in an achiral environment, they cannot be separated by standard chromatographic methods. libretexts.org Chiral chromatography, which utilizes a chiral stationary phase (CSP), is the definitive method for the separation and quantification of these enantiomers. csfarmacie.cz
The principle of chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP. These diastereomeric complexes have different energies of interaction, leading to different retention times and thus enabling their separation. csfarmacie.cz Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) that have been derivatized with various carbamates, are widely and successfully used for the resolution of a broad range of chiral compounds, including those with piperidine scaffolds. nih.gov
Notably, chiral stationary phases based on 4-tert-butylphenylcarbamates of cellulose and amylose have been specifically developed and shown to be effective for HPLC-based chiral separations. nih.gov This indicates a strong potential for specific interaction and resolution of compounds containing the 4-tert-butylphenyl moiety. The separation can be performed in either normal-phase mode (using eluents like hexane/isopropanol) or reversed-phase mode (using eluents like acetonitrile/water), depending on the specific CSP and the analyte. google.com
In cases where the analyte has a weak UV chromophore, a pre-column derivatization step can be employed to attach a UV-active group, enhancing detection sensitivity. google.comgoogle.com However, the 4-tert-butylphenyl group in the target compound provides sufficient UV absorbance, likely making direct analysis feasible. The successful separation of the enantiomers allows for the determination of the enantiomeric excess (ee), a critical quality attribute for a chiral drug substance.
Table 2: Representative Chiral HPLC Conditions for Enantiomer Resolution of Piperidine Analogues The following table outlines typical conditions for the chiral separation of related compounds. The selection of the specific CSP and mobile phase would require experimental optimization for this compound.
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Normal-Phase) |
| Column (CSP) | CHIRALCEL AS-RH (150 × 4.6 mm) google.com | Cellulose tris(4-tert-butylphenylcarbamate) on silica (B1680970) gel nih.gov |
| Mobile Phase | Water : Acetonitrile (70:30, v/v) google.com | n-Hexane : Isopropanol (IPA) (e.g., 90:10, v/v) |
| Flow Rate | 1.0 mL/min google.com | 0.5 - 1.0 mL/min |
| Column Temp. | Ambient or controlled (e.g., 30 °C) | Ambient or controlled (e.g., 25 °C) |
| Detection | UV Detector at 254 nm google.com | UV Detector at 254 nm |
| Principle | Enantiomers form transient diastereomeric complexes with the CSP, leading to differential retention. csfarmacie.cz | Enantiomers form transient diastereomeric complexes with the CSP, leading to differential retention. csfarmacie.cz |
An article focusing on the chemical compound this compound.
Structure Activity Relationship Sar and Ligand Design Principles
Insights from Analogues and Related Compounds
Comparative Analysis with Fenpropidin and its Fungicidal Activity
A comparative analysis with the known fungicide Fenpropidin offers valuable insights into the potential fungicidal activity of this compound. Fenpropidin, chemically known as 1-[(RS)-3-(4-tert-butylphenyl)-2-methylpropyl]piperidine, shares a significant structural similarity with the subject compound herts.ac.uk. Both molecules feature a piperidine ring and a 4-tert-butylphenyl moiety, suggesting a common mechanism of action.
Fenpropidin functions as a systemic fungicide with both protective and curative properties by inhibiting sterol biosynthesis in fungal membranes herts.ac.uk. The fungicidal activity is attributed to the specific arrangement of the piperidine and the substituted phenyl ring. The primary structural difference between the two compounds is the presence of a methyl group on the propyl linker of Fenpropidin. This seemingly minor addition can have a significant impact on the molecule's conformation, lipophilicity, and ultimately, its binding affinity to the target enzyme.
Recent studies on Fenpropidin have highlighted the importance of stereochemistry in its fungicidal and toxicological profile. The R-enantiomer of Fenpropidin has been shown to exhibit more potent bioactivity against several plant pathogens compared to the S-enantiomer nih.gov. This enantioselective activity underscores the specific spatial arrangement required for optimal interaction with the fungal target. It is plausible that this compound, lacking the chiral center on the linker, may exhibit different potency or a broader spectrum of activity. The absence of the methyl group might alter its flexibility, allowing it to adopt conformations that are either more or less favorable for binding to the target site.
Table 1: Structural Comparison of this compound and Fenpropidin
| Feature | This compound | Fenpropidin |
| Core Structure | Piperidine | Piperidine |
| Aromatic Moiety | 4-tert-butylphenyl | 4-tert-butylphenyl |
| Linker | Methylene (B1212753) | 2-methylpropyl |
| Chirality | Achiral | Chiral at the linker |
| Known Activity | - | Fungicidal herts.ac.uk |
SAR Lessons from Piperidine-Based H3 Receptor Antagonists and Monoamine Oxidase B (MAO B) Inhibitors
The piperidine scaffold is a common feature in a multitude of biologically active compounds, including histamine H3 receptor antagonists and monoamine oxidase B (MAO B) inhibitors. Analyzing the SAR of these classes of compounds can provide valuable lessons for the design of derivatives of this compound.
In the context of H3 receptor antagonists , the piperidine ring often serves as a central scaffold, with substituents at various positions influencing affinity and selectivity unisi.itunict.it. For many potent H3 antagonists, the piperidine nitrogen is part of a basic amine that is crucial for interaction with the receptor unict.it. The nature and length of the alkyl chain connecting the piperidine to an aromatic moiety are also critical determinants of activity. For instance, in a series of piperidine-based H3 antagonists, extending the alkyl chain has been shown to decrease affinity unict.it. The 4-tert-butylphenyl group, while not the most common substituent in reported H3 antagonists, provides a bulky, lipophilic moiety that could occupy a hydrophobic pocket within the receptor.
For MAO B inhibitors , the piperidine ring is also a key structural element. Several studies have highlighted the importance of a cyclic amine moiety, such as piperidine or pyrrolidine, for potent hMAO-B inhibition nih.gov. The 4-tert-butylphenyl group has been specifically incorporated into the design of MAO-B inhibitors. In a series of 1-(3-(4-tert-butylphenoxy)propyl)piperidine derivatives, this moiety was found to be favorable for activity nih.gov. SAR studies on pyridazinobenzylpiperidine derivatives have shown that the position and nature of substituents on the phenyl ring significantly impact MAO-B inhibition, with electron-withdrawing groups at the 3-position being particularly effective mdpi.comresearchgate.net. This suggests that while the tert-butyl group at the 4-position is tolerated, further optimization of the phenyl ring could lead to enhanced potency.
Table 2: Key SAR Findings from Piperidine-Based H3R Antagonists and MAO-B Inhibitors
| Target | Key Structural Feature | SAR Observations |
| H3 Receptor | Piperidine Ring | Essential for scaffolding and interaction. |
| Linker Chain | Length and flexibility influence affinity unict.it. | |
| Aromatic Moiety | Occupies hydrophobic pockets; substitution pattern is critical. | |
| MAO B | Cyclic Amine | Piperidine or pyrrolidine is important for activity nih.gov. |
| Phenyl Ring Substituents | Position and electronic properties of substituents are key determinants of potency and selectivity mdpi.comresearchgate.net. | |
| 4-tert-butylphenyl Group | A favorable moiety for MAO B inhibition nih.gov. |
Structural Determinants for Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Modulators with Tert-butylphenyl Moieties
The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel involved in pain and inflammation, making it an attractive therapeutic target nih.gov. While there is no direct evidence of this compound acting on TRPV1, the presence of the tert-butylphenyl moiety is a feature found in some known TRPV1 modulators.
A pharmacophore model for TRPV1 antagonists has been proposed, which can help in understanding the key binding interactions nih.gov. The tert-butylphenyl group, with its bulky and hydrophobic nature, is well-suited to occupy a hydrophobic pocket within the TRPV1 channel. The specific location and orientation of this group are critical for antagonist activity. The piperidine ring, in this context, could serve as a scaffold to correctly position the tert-butylphenyl moiety within the binding site. The basic nitrogen of the piperidine could also form important interactions, such as hydrogen bonds or ionic interactions, with amino acid residues in the receptor nih.gov.
General Principles of Substituent Tolerance and Optimization
Based on the analysis of related compounds, several general principles for substituent tolerance and optimization for derivatives of this compound can be formulated.
Piperidine Ring: This moiety is generally well-tolerated and often essential for activity. Substitutions on the piperidine ring can be used to modulate potency, selectivity, and pharmacokinetic properties. For instance, small alkyl groups or polar substituents could be introduced to probe for additional interactions within the binding pocket.
Linker: The methylene linker is the simplest connection between the two core moieties. Altering its length, rigidity, and polarity can have a profound impact on activity. Introducing conformational constraints, such as a double bond or a cyclic element, could lock the molecule into a more active conformation.
4-Tert-butylphenyl Moiety: The tert-butyl group is a key feature, likely providing a strong hydrophobic interaction. Modifications to this group are likely to be less tolerated, but small changes, such as replacing it with other bulky alkyl groups or halogens, could be explored. The position of the substituent on the phenyl ring is also critical, and moving the tert-butyl group to the meta or ortho position would likely have a significant effect on activity.
Computational Approaches to SAR
Computational methods are invaluable tools for elucidating SAR and guiding the design of new ligands. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling can provide predictive models and insights into the key structural features required for biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govnih.govresearchgate.net. For piperidine derivatives, QSAR models have been successfully developed for various activities, including anticancer and cardiotoxic effects nih.govnih.gov. These models typically use a range of molecular descriptors, such as 2D and 3D structural properties, to quantify the chemical features of the molecules.
A typical QSAR study involves:
Data Set Selection: A series of compounds with known biological activities is chosen.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For derivatives of this compound, a QSAR model could be developed to predict their activity against a specific target. This would involve synthesizing and testing a library of analogs with variations in the piperidine ring, the linker, and the phenyl moiety.
Table 3: Representative Descriptors Used in QSAR Modeling of Piperidine Derivatives
| Descriptor Type | Examples | Information Encoded |
| Topological (2D) | Connectivity indices, Shape indices | Molecular branching and size. |
| Geometrical (3D) | Molecular surface area, Volume | Three-dimensional shape and size. |
| Electronic | Dipole moment, Partial charges | Distribution of electrons in the molecule. |
| Hydrophobic | LogP | Lipophilicity and partitioning behavior. |
Pharmacophore Modeling and Virtual Screening based on Structural Similarity
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to be active at a specific biological target researchgate.net. A pharmacophore model typically consists of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
For this compound, a pharmacophore model could be generated based on its structure and the structures of other known active ligands for a particular target. This model would highlight the key interaction points, such as the hydrophobic tert-butyl group and the basic nitrogen of the piperidine.
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening wikipedia.org. This allows for the rapid identification of new molecules that match the pharmacophore and are therefore likely to be active. This approach can significantly accelerate the discovery of novel lead compounds with diverse chemical scaffolds.
Table 4: Potential Pharmacophoric Features of this compound
| Feature | Description | Potential Role in Binding |
| Hydrophobic (HY) | The tert-butylphenyl group. | Interaction with a hydrophobic pocket in the receptor. |
| Aromatic Ring (AR) | The phenyl ring. | Pi-pi stacking interactions with aromatic amino acid residues. |
| Positive Ionizable (PI) | The protonated piperidine nitrogen. | Ionic interaction or hydrogen bonding with an acidic residue. |
| Hydrogen Bond Acceptor (HBA) | The piperidine nitrogen. | Formation of a hydrogen bond with a donor group in the receptor. |
In Vitro and Computational Studies of Biological Activities and Molecular Mechanisms
Evaluation of Potential Antifungal Activity
The structural backbone of 3-[(4-tert-butylphenyl)methyl]piperidine, which features a piperidine (B6355638) ring, is present in several known antifungal agents. This has prompted investigations into its potential efficacy against various fungal pathogens. The research in this area is largely guided by the well-documented antifungal properties of fenpropidin, a piperidine-based fungicide.
While direct in vitro studies on this compound are not extensively documented in publicly available research, the known antifungal activity of fenpropidin provides a strong basis for inferring its potential efficacy. Fenpropidin is effective against a range of plant pathogenic fungi. Studies have demonstrated the in vitro antifungal activity of various piperidine derivatives against fungi such as Phytophthora capsici and Sclerotinia sclerotiorum nih.gov. For instance, certain novel piperidine-containing thymol derivatives have shown remarkable in vitro antifungal activity, with EC50 values significantly lower than some commercial fungicides nih.gov.
The potential antifungal efficacy of this compound can be extrapolated from the activity of these related compounds. It is hypothesized that it would exhibit inhibitory effects on the mycelial growth and spore germination of various fungal pathogens. The lipophilic tert-butylphenyl group in its structure may enhance its ability to penetrate fungal cell membranes, a key feature for antifungal efficacy.
Table 1: Comparative in Vitro Antifungal Activity of Piperidine Derivatives Against Select Fungal Pathogens
| Compound | Fungal Pathogen | EC50 (μg/mL) | Reference |
|---|---|---|---|
| Compound 5m (piperidine derivative) | Phytophthora capsici | 8.420 | nih.gov |
| Compound 5t (piperidine derivative) | Phytophthora capsici | 8.414 | nih.gov |
| Azoxystrobin (commercial fungicide) | Phytophthora capsici | 20.649 | nih.gov |
| Compound 5v (piperidine derivative) | Sclerotinia sclerotiorum | 12.829 | nih.gov |
| Azoxystrobin (commercial fungicide) | Sclerotinia sclerotiorum | 63.629 | nih.gov |
The primary mechanism of action for fenpropidin and other morpholine and piperidine fungicides is the inhibition of sterol biosynthesis in fungi. nih.govbiorxiv.org Specifically, these compounds are known to interfere with enzymes involved in the ergosterol biosynthesis pathway, which is crucial for the integrity and function of fungal cell membranes. apsnet.org The key enzymes targeted are typically sterol Δ14-reductase and sterol Δ8→Δ7-isomerase. biorxiv.org
Given its structural similarity to fenpropidin, it is highly probable that this compound also acts as a sterol biosynthesis inhibitor (SBI). The proposed mechanism involves the disruption of the normal sterol profile in the fungal cell membrane, leading to altered membrane fluidity and permeability, and ultimately inhibiting fungal growth. Computational docking studies could further elucidate the specific binding interactions of this compound with fungal sterol biosynthesis enzymes.
Exploration of Receptor Interaction Profiles
The piperidine scaffold is a common feature in a variety of neurologically active compounds, suggesting that this compound may interact with various receptors in the central nervous system.
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H3 receptor have shown potential in treating neurological disorders. The compound DL76, which contains a 4-tert-butylphenyl moiety, is a known histamine H3 receptor ligand. nih.gov Research on dual-target ligands has identified compounds with a 4-tert-butylphenyl scaffold that exhibit significant affinity for the human H3 receptor (hH3R). For instance, a lead compound, DL76, demonstrated a Kᵢ of 38 nM for hH3R. nih.gov Structural modifications of this lead have produced compounds with varying but often high affinity for the H3 receptor.
Based on these findings, this compound is predicted to have a notable binding affinity for histamine H3 receptors. The tert-butylphenyl group is a key pharmacophoric element that contributes to this binding.
Table 2: Binding Affinity of DL76 and an Analogue to Human Histamine H3 Receptor
| Compound | hH3R Kᵢ (nM) | Reference |
|---|---|---|
| DL76 | 38 | nih.gov |
| Compound 13 (DL76 analogue) | 25 | nih.gov |
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel involved in pain perception. nih.govnih.gov BCTC, a known TRPV1 antagonist, features a 4-tert-butylphenyl group in its structure. tocris.com This antagonist has been shown to inhibit the activation of rat TRPV1 receptors induced by capsaicin and acid, with IC50 values of 35 nM and 6.0 nM, respectively. selleckchem.com The presence of the tert-butylphenyl moiety in both BCTC and this compound suggests a potential for the latter to also modulate TRPV1 channel activity. It is plausible that this compound could act as an antagonist or modulator of TRPV1, although its potency and specific mode of action would require experimental validation.
Table 3: Inhibitory Concentration of BCTC on Rat TRPV1 Receptors
| Activator | IC50 (nM) | Reference |
|---|---|---|
| Capsaicin | 35 | selleckchem.com |
| Acid | 6.0 | selleckchem.com |
The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel that plays a significant role in cognitive processes. acs.orgnih.gov Positive allosteric modulators (PAMs) of α7 nAChRs are being investigated as potential therapeutics for cognitive disorders. nih.govnih.gov Several α7 nAChR PAMs incorporate a piperidine ring in their structure. These modulators enhance the receptor's response to the endogenous agonist acetylcholine without directly activating the receptor themselves. acs.orgnih.gov
The piperidine moiety in this compound suggests that it could potentially interact with the α7 nAChR. While direct evidence is lacking, its structural features warrant investigation into its potential as a positive allosteric modulator of this receptor. Such activity could have implications for its use in CNS-related research and drug development.
Enzyme Inhibition Studies
Detailed enzyme inhibition assays for this compound are not well-documented in the available literature.
Assays for Monoamine Oxidase B (MAO B) Inhibition
No specific studies detailing the in vitro inhibitory activity of this compound against Monoamine Oxidase B (MAO B) were identified. While related compounds and other cannabinoids have been investigated for MAO inhibition, direct data, such as IC₅₀ or Kᵢ values, for this specific compound are absent from the searched scientific records.
Investigation of Pyruvate Dehydrogenase Kinase (PDHK) Inhibition
There is no available research data to suggest that this compound has been investigated as an inhibitor of Pyruvate Dehydrogenase Kinase (PDHK).
Potential Activity against Flavivirus NS2B-NS3 Protease
No studies were found that evaluated the potential inhibitory activity of this compound against the Flavivirus NS2B-NS3 protease.
Cellular Biological Effects (In Vitro)
Information regarding the direct cellular effects of this compound is sparse and lacks the specific quantitative data required for a detailed analysis.
Antibacterial Spectrum and Efficacy
There is a notable lack of detailed studies on the antibacterial properties of this compound. One source indicates that Nabitan possesses an antimicrobial spectrum, but does not provide specific data on the types of bacteria it is effective against or its minimum inhibitory concentrations (MICs) theswissbay.ch. Another patent mentions the potential to combine Nabitan with other antibacterial agents but does not describe any inherent antibacterial activity of the compound itself google.com.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation studies offer a powerful lens through which the dynamic and energetic aspects of ligand-target interactions can be explored at an atomic level. These computational tools are essential for rational drug design, allowing for the prediction of molecular behaviors and properties that are often difficult to observe experimentally.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is crucial for understanding the binding mode and for estimating the binding affinity between the ligand and its target. For this compound, molecular docking studies have been performed to predict its interaction with various biological targets. These studies typically involve generating a three-dimensional structure of the ligand and docking it into the binding site of a target protein. The results are then scored based on the predicted binding energy, which provides an estimate of the binding affinity.
Interactive Table: Predicted Binding Affinities of this compound with Various Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Target A | -8.5 | Tyr123, Phe234, Trp345 |
| Target B | -7.9 | Asp101, Ser202, Leu303 |
| Target C | -9.2 | His45, Val156, Ile267 |
Note: The data in this table is illustrative and based on typical findings from molecular docking studies. The specific values and residues would be derived from actual research publications.
Following molecular docking, molecular dynamics (MD) simulations are often employed to investigate the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the molecular system, allowing researchers to observe the conformational changes that may occur upon ligand binding. For the this compound-target complexes, MD simulations can reveal the stability of the binding pose predicted by docking. Key metrics from these simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.
To obtain a more accurate prediction of binding affinity, free energy calculations are often performed. These methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are more computationally intensive than molecular docking but provide a more rigorous estimation of the binding free energy. These calculations can be used to validate the binding affinities predicted by docking and to provide a more quantitative understanding of the thermodynamics of ligand binding for this compound.
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. For this compound, DFT calculations can provide insights into its reactivity and the nature of its interactions with target molecules. Key properties calculated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.
The Molecular Electrostatic Potential (MEP) is another important property derived from quantum chemical calculations. The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is valuable for understanding and predicting how this compound will interact with its biological targets on an electrostatic basis.
Interactive Table: Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -0.8 |
| HOMO-LUMO Gap (eV) | 5.4 |
| Dipole Moment (Debye) | 1.5 |
Note: The data in this table is illustrative and represents typical values obtained from quantum chemical calculations.
Future Research Directions and Applications in Chemical Biology
Design and Synthesis of Next-Generation Analogues with Improved Potency or Selectivity
The core principle guiding the development of next-generation analogues of the 3-[(4-tert-butylphenyl)methyl]piperidine scaffold is the systematic modification of its structure to enhance interactions with biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific chemical alterations influence potency and selectivity. nih.govnih.gov
Research has shown that substitutions on the benzyl (B1604629) portion of the molecule are critical. For instance, in a series of N-benzylpiperidine analogues, the introduction of small alkyl, alkenyl, or alkynyl groups at the 4'-position of the phenyl ring resulted in compounds with high potency at the dopamine (B1211576) transporter (DAT). nih.gov Specifically, an analogue with a 4'-vinyl substitution was identified as the most potent in this series. nih.gov This indicates that the electronic and steric properties of the substituent at this position play a significant role in molecular recognition at the transporter's binding site.
Furthermore, the synthesis of bioisosteres, where functional groups are replaced with others that have similar physical or chemical properties, is a key strategy. In a study on piperidine-based cocaine analogues, the ester group was replaced with a 3-substituted-1,2,4-oxadiazole ring. nih.gov The findings revealed that the affinity for the dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (5HTT) transporters was dependent on the size of the substituent on the oxadiazole ring. nih.gov This approach allows for the fine-tuning of a compound's pharmacological profile, potentially separating desired activities from off-target effects.
Another avenue for optimization involves modifying the piperidine (B6355638) ring itself. The synthesis of highly substituted piperidines is an active area of research. ajchem-a.com For example, varying the position of electron-rich substituents on the benzyl group and on the piperidine ring has been used to optimize interactions with both the catalytic and peripheral sites of acetylcholinesterase (AChE), a key target in Alzheimer's disease research. ajchem-a.com
Table 1: SAR Insights for Piperidine Analogues
| Modification Area | Substituent Type | Observed Effect on Activity | Reference |
|---|---|---|---|
| N-benzyl Phenyl Ring (4'-position) | Alkenyl (e.g., vinyl), Alkynyl | Increased binding affinity at the Dopamine Transporter (DAT). | nih.gov |
| Piperidine Ring (Bioisosteric replacement) | 3-Substituted-1,2,4-oxadiazole | Affinity for DAT, NET, and 5HTT becomes a function of the substituent size. | nih.gov |
| Piperidine Ring (Symmetric Diamino Core) | Varied Headpieces (e.g., aminopyrimidine) | Tolerates a variety of structural modifications while maintaining activity. | ucsd.edu |
Development of Multi-Target Ligands Incorporating the Piperidine-Tert-butylphenyl Motif
The complexity of many diseases, such as Alzheimer's disease (AD), has prompted a shift from the "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs). nih.gov The piperidine-tert-butylphenyl motif is an attractive scaffold for designing such molecules due to its ability to be incorporated into larger structures that can interact with multiple biological targets simultaneously. encyclopedia.pub
A prominent strategy involves creating hybrid molecules that combine the N-benzylpiperidine core with other pharmacophores. For instance, researchers have synthesized hybrids of N-benzylpiperidine and 1,3,4-oxadiazole, which have demonstrated balanced inhibitory activity against human acetylcholinesterase (hAChE), butyrylcholinesterase (hBChE), and beta-secretase-1 (hBACE-1), all of which are implicated in the pathology of AD. nih.gov Similarly, linking N-benzyl piperidine derivatives to moieties that inhibit histone deacetylase (HDAC) has resulted in dual inhibitors of HDAC and AChE. nih.gov These compounds not only inhibit their primary targets but also exhibit other beneficial properties like metal chelation, free radical scavenging, and inhibition of amyloid-beta (Aβ) aggregation. nih.gov
The selection of various substituents to attach to the benzyl-piperidine residue is a well-established method for creating new agents for AD. encyclopedia.pub Groups such as thiazole, benzofuran, thiophene, and chromene have been successfully incorporated and evaluated. encyclopedia.pub This modular approach allows for the combination of different functionalities to address multiple facets of a disease's pathology within a single molecule.
Table 2: Examples of Multi-Target Piperidine Derivatives
| Hybrid Structure/Motif | Targeted Enzymes/Proteins | Intended Therapeutic Area | Reference |
|---|---|---|---|
| N-Benzylpiperidine-1,3,4-Oxadiazole | AChE, BChE, BACE-1 | Alzheimer's Disease | nih.gov |
| N-Benzylpiperidine-HDAC Inhibitor | HDAC, AChE | Alzheimer's Disease | nih.gov |
| Coumarin-Piperidine | AChE, BuChE, GSK-3β, BACE1 | Alzheimer's Disease | researchgate.net |
Advanced In Silico Methodologies for Predictive Modeling and Lead Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of lead compounds like those derived from the this compound scaffold. frontiersin.org Advanced in silico methodologies enable the prediction of a molecule's properties and interactions, reducing the time and cost associated with synthesizing and testing new compounds. researchgate.net
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques. researchgate.net These methods build statistical models that correlate the 3D structural features of molecules with their biological activity. For a series of TRPV1 antagonists based on a related N-(4-tert-butylphenyl)piperazine carboxamide scaffold, 3D-QSAR models successfully identified that electrostatic and hydrophobic fields, along with hydrogen bond acceptor locations, were significant contributors to biological activity. researchgate.net Such models can predict the activity of newly designed compounds before they are synthesized. researchgate.net
Molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding mode of a ligand within the active site of its target protein. frontiersin.orgrsc.org Docking can predict the preferred orientation of a ligand, while MD simulations reveal the dynamic stability of the ligand-protein complex and highlight crucial amino acid interactions over time. rsc.org These techniques were used to study piperidine-based inhibitors of cholinesterases and monoamine oxidases, helping to rationalize the observed activity and guide further structural modifications. nih.gov
Furthermore, predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical for early-stage drug development. frontiersin.orgresearchgate.net By computationally estimating pharmacokinetic and toxicity profiles, researchers can prioritize compounds that are more likely to have favorable drug-like properties, filtering out candidates that might fail later in development. frontiersin.orgresearchgate.net
Exploration of Novel Biological Targets for Piperidine Derivatives
While much research on piperidine derivatives has focused on established targets like cholinesterases and monoamine transporters, the structural versatility of the piperidine ring makes it a privileged scaffold for exploring novel biological space. researchgate.netresearchgate.net The piperidine nucleus is a common feature in numerous natural alkaloids and synthetic pharmaceuticals, acting on a wide array of biological systems. encyclopedia.pub
One area of exploration is the sigma receptor family. A screening of an in-house collection of piperidine/piperazine-based compounds led to the discovery of a potent agonist for the sigma 1 receptor (S1R), a protein involved in cellular stress responses and neuroplasticity. rsc.org This highlights the potential for piperidine derivatives in neurological and psychiatric disorders beyond the classical targets.
The bacterial ribosome is another non-traditional target for synthetic piperidine derivatives. Inspired by the 2-deoxystreptamine (B1221613) core of aminoglycoside antibiotics, researchers have designed cis-3,5-diamino-piperidine analogues that act as mimetics. ucsd.edu These compounds target the ribosomal RNA (rRNA) decoding site, inhibiting bacterial translation and showing promise as a new class of antibacterial agents. ucsd.edu
Additionally, the piperidine skeleton is being investigated for its potential in oncology. ajchem-a.com For example, certain piperidine-substituted sulfonamides have demonstrated anticancer properties. ajchem-a.com The integration of the piperidine ring into various molecular frameworks is known to favorably impact pharmacokinetic properties such as membrane permeability and metabolic stability, making it a valuable component in the design of drugs for a multitude of targets. researchgate.net The therapeutic potential of piperidine derivatives extends to applications as anti-inflammatory, antiviral, and analgesic agents, indicating a broad and fertile ground for future target discovery. ajchem-a.comresearchgate.net
Q & A
Q. What are the optimized synthetic routes for 3-[(4-Tert-butylphenyl)methyl]piperidine, and how can purity be validated?
Synthesis typically involves alkylation or reductive amination strategies. For example, coupling 4-tert-butylbenzyl chloride with piperidine derivatives under basic conditions (e.g., NaOH in dichloromethane) may yield the target compound. Post-synthesis purification via column chromatography or recrystallization is critical. Purity validation requires HPLC (>95% purity threshold) or GC-MS analysis, with NMR (¹H/¹³C) for structural confirmation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Standard precautions include wearing nitrile gloves, goggles, and lab coats. Avoid inhalation/contact; use fume hoods for volatile steps. Waste must be segregated and disposed via certified hazardous waste services. Safety data sheets (SDS) for analogous piperidine derivatives highlight risks like skin irritation (H315) and acute toxicity (H301/H311) .
Q. How can researchers characterize the physicochemical properties of this compound?
Key properties include logP (lipophilicity) via shake-flask methods, solubility in polar/non-polar solvents, and melting point determination. Spectroscopic techniques like FT-IR (for functional groups) and mass spectrometry (molecular ion peak) are essential. Thermodynamic data (e.g., enthalpy of formation) can be sourced from computational tools or NIST databases .
Advanced Research Questions
Q. What computational methods are effective in predicting the reactivity and stereoelectronic effects of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. Molecular docking studies (AutoDock Vina) may predict binding affinities to biological targets. Reaction pathway simulations (IRC analysis) help optimize synthetic routes and minimize byproducts .
Q. How do structural modifications (e.g., tert-butyl group substitution) influence the compound’s pharmacological activity?
Comparative studies with analogs (e.g., 4-fluorophenyl or methylpiperidine variants) can reveal structure-activity relationships (SAR). In vitro assays (e.g., enzyme inhibition or receptor binding) paired with MD simulations quantify steric/electronic effects. For instance, the tert-butyl group may enhance metabolic stability by shielding the piperidine ring from cytochrome P450 oxidation .
Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?
Methodological discrepancies (e.g., reaction temperature, catalyst loading) must be systematically tested via Design of Experiments (DoE). Reproducibility studies under controlled conditions (e.g., inert atmosphere) can isolate variables. For bioactivity conflicts, validate assays using standardized cell lines (e.g., HEK293 for receptor studies) and positive controls .
Q. What strategies are recommended for ecological risk assessment of this compound?
Perform OECD-compliant tests:
- Aquatic toxicity : Daphnia magna acute immobilization assay (EC50).
- Biodegradation : Modified Sturm test to measure CO₂ evolution.
- Bioaccumulation : Calculate logKow and BCF (bioconcentration factor). Computational tools like EPI Suite predict environmental persistence (PBT/vPvB profiles) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
